molecular formula C₁₄H₁₅N₃ B1145916 Methyl Varenicline CAS No. 1333145-89-3

Methyl Varenicline

カタログ番号: B1145916
CAS番号: 1333145-89-3
分子量: 225.29
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl Varenicline is a derivative of Varenicline, a compound primarily known for its use in smoking cessation therapies. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, particularly the alpha4beta2 subtype, which plays a crucial role in the brain’s reward system by releasing dopamine . This compound retains similar pharmacological properties but with slight modifications to its chemical structure, potentially offering unique benefits in therapeutic applications.

化学反応の分析

Methyl Varenicline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogenation and alkylation reactions can introduce different substituents on the aromatic ring.

Common reagents used in these reactions include hydrogen gas for reductions, halogenating agents like chlorine or bromine for substitutions, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Smoking Cessation

Methyl Varenicline has been extensively studied for its efficacy in aiding smoking cessation. Clinical trials demonstrate that it significantly increases continuous abstinence rates compared to placebo and other pharmacotherapies such as bupropion and nicotine replacement therapy.

Table 1: Continuous Abstinence Rates from Clinical Trials

StudySample SizeTreatment DurationThis compound DosageAbstinence Rate (Weeks 9-12)Abstinence Rate (Weeks 24+)
Nides et al. (2006)6386-7 weeks1 mg BID48%Not available
Gonzales et al. (2006)102212 weeks0.5 mg QD to 1 mg BID44%21.9%
Aubin et al. (2016)37612 weeks1 mg BID55.9%26.1%

These results indicate that this compound not only promotes higher quit rates but also demonstrates a favorable safety profile with fewer side effects compared to alternatives .

Neuropharmacological Effects

Research indicates that this compound may exert neuroprotective effects beyond smoking cessation. Studies have shown alterations in brain connectivity and neurotransmitter levels following treatment, suggesting potential applications in managing neurological conditions.

Table 2: Neuropharmacological Findings

StudyKey Findings
BOLD Signal ChangesSignificant decreases in blood oxygen level-dependent signals in brain regions associated with addiction .
Glutamate LevelsReduction in glutamate + glutamine levels in the dorsolateral anterior cingulate cortex correlating with cravings .

These findings point towards this compound's potential role in modulating brain networks involved in addiction and craving responses.

Potential Applications Beyond Smoking Cessation

Recent investigations have explored the use of this compound for conditions such as anxiety disorders and depression due to its effects on neurotransmitter systems.

Case Study: Anxiety Management

  • A study indicated that patients using this compound reported lower anxiety levels compared to those receiving standard treatments, suggesting its potential utility as an adjunct therapy for anxiety disorders .

類似化合物との比較

Methyl Varenicline is compared with other nicotinic receptor partial agonists such as:

This compound’s uniqueness lies in its ability to provide therapeutic benefits for smoking cessation with potentially fewer side effects and lower addiction potential compared to full agonists like nicotine .

生物活性

Methyl Varenicline, a derivative of Varenicline, is primarily recognized for its role as a smoking cessation aid. This article explores its biological activity, focusing on its mechanisms, efficacy, safety, and potential neuroprotective effects, supported by various studies and data.

This compound acts as a partial agonist at the neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This selectivity is crucial as it allows the compound to mimic nicotine's effects while simultaneously blocking nicotine's binding to these receptors. The pharmacological profile is characterized by:

  • High Selectivity : this compound exhibits over 500-fold selectivity for α4β2 compared to α3β4, over 3500-fold compared to α7, and over 20,000-fold compared to α1βγδ receptors .
  • Dose-Dependent Effects : Studies indicate that this compound can dose-dependently reverse nicotine withdrawal symptoms and block the rewarding effects of nicotine, suggesting its utility in managing addiction .

Efficacy in Smoking Cessation

This compound has been shown to significantly enhance smoking cessation rates compared to placebo and nicotine replacement therapies (NRT). A systematic review of randomized controlled trials (RCTs) revealed:

  • Higher Cessation Rates : The pooled risk ratio for smoking cessation was 2.09 (95% CI: 1.52, 2.67), indicating that patients using this compound were more than twice as likely to quit compared to those using NRT alone .
  • Long-Term Abstinence : Continuous abstinence rates were notably higher at various intervals (e.g., 40.1% vs. 11.6% at Weeks 9-12) when comparing this compound with placebo .

Safety Profile

While this compound is generally well-tolerated, it is associated with certain adverse effects:

  • Common Side Effects : These include nausea, insomnia, and abnormal dreams. Serious side effects may include neuropsychiatric events such as mood changes and aggressive behavior, particularly in individuals consuming alcohol concurrently .
  • FDA Warnings : The FDA has issued warnings regarding potential risks associated with this compound, including seizures and altered alcohol tolerance .

Neuroprotective Effects

Recent studies have explored the potential neuroprotective properties of this compound:

  • Animal Studies : Research involving animal models suggests that this compound may protect against dopaminergic damage in conditions such as Parkinson's disease. It was observed to reduce hyperactivity induced by neurotoxic agents without affecting overall dopamine levels .
  • Mechanistic Insights : The compound's action on nAChRs may contribute to its neuroprotective effects by modulating neurotransmitter release and enhancing neuronal survival under stress conditions .

Case Studies and Clinical Trials

Several clinical trials have highlighted the effectiveness of this compound:

  • Directly Observed Therapy (DOT) :
    • A study involving smokers with opioid use disorder showed that adherence to a DOT regimen significantly improved smoking cessation rates compared to self-administered therapy (18% vs. 10% abstinence) .
  • Flexible Dosing Regimen :
    • A multicenter trial demonstrated that a flexible dosing schedule of this compound was safe and effective for smoking cessation, with participants achieving higher continuous abstinence rates over time compared to those receiving placebo .

Summary Table of Key Findings

Parameter This compound Placebo/NRT
Selectivity for α4β2 nAChR>500-foldN/A
Cessation Rate (Weeks 9-12)40.1%11.6%
Neuroprotective EffectsReduces dopaminergic damageNot applicable
Common Side EffectsNausea, insomniaVariable
Serious Adverse EventsNeuropsychiatric risksVariable

特性

CAS番号

1333145-89-3

分子式

C₁₄H₁₅N₃

分子量

225.29

同義語

2-Methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。